Cas no 2010427-30-0 (tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate)

tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate
- 2010427-30-0
- EN300-2108859
-
- Inchi: 1S/C17H22N2O2/c1-16(2,3)21-15(20)19(17(13-18)10-7-11-17)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3
- InChI Key: KAMUSEGTCVVHLO-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(CC1C=CC=CC=1)C1(C#N)CCC1)=O
Computed Properties
- Exact Mass: 286.168127949g/mol
- Monoisotopic Mass: 286.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3Ų
- XLogP3: 3.1
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2108859-5.0g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 5g |
$2028.0 | 2023-05-24 | ||
Enamine | EN300-2108859-0.5g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 0.5g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-2108859-2.5g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 2.5g |
$1230.0 | 2023-09-16 | ||
Enamine | EN300-2108859-10.0g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 10g |
$3007.0 | 2023-05-24 | ||
Enamine | EN300-2108859-10g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 10g |
$2701.0 | 2023-09-16 | ||
Enamine | EN300-2108859-1g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 1g |
$628.0 | 2023-09-16 | ||
Enamine | EN300-2108859-1.0g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 1g |
$699.0 | 2023-05-24 | ||
Enamine | EN300-2108859-0.25g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 0.25g |
$579.0 | 2023-09-16 | ||
Enamine | EN300-2108859-0.1g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 0.1g |
$553.0 | 2023-09-16 | ||
Enamine | EN300-2108859-5g |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate |
2010427-30-0 | 5g |
$1821.0 | 2023-09-16 |
tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate Related Literature
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
Additional information on tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate
Research Brief on tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate (CAS: 2010427-30-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate (CAS: 2010427-30-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique cyclobutyl and cyanide functional groups, has shown promising potential in drug discovery and development. The compound's structural features make it a valuable intermediate in the synthesis of novel bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. Recent studies have explored its applications in targeting various disease pathways, including cancer, neurodegenerative disorders, and infectious diseases.
One of the key areas of research involving tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate is its role as a building block in the synthesis of small-molecule inhibitors. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the development of selective kinase inhibitors, which are critical in cancer therapy. The compound's cyclobutyl ring and cyanide group were found to enhance binding affinity and selectivity towards specific kinase targets, reducing off-target effects. This research highlights the compound's potential in improving the efficacy and safety profile of kinase inhibitors, a class of drugs with significant clinical importance.
In addition to its applications in kinase inhibition, tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate has been investigated for its role in modulating neurotransmitter receptors. A recent preprint on *bioRxiv* reported its use in the synthesis of novel GABAA receptor modulators, which could have implications for treating anxiety and epilepsy. The study emphasized the compound's ability to introduce steric and electronic effects that fine-tune receptor binding, offering a new avenue for designing CNS-active drugs. These findings underscore the versatility of this carbamate derivative in addressing diverse therapeutic challenges.
Another notable application of tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate is in the field of proteolysis-targeting chimeras (PROTACs). A 2024 study in *ACS Chemical Biology* explored its incorporation into PROTAC molecules designed to degrade disease-causing proteins. The compound's stability and compatibility with click chemistry reactions were highlighted as key advantages, enabling efficient synthesis of PROTACs with enhanced pharmacokinetic properties. This research opens new possibilities for targeted protein degradation, a cutting-edge strategy in drug development.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate. Recent computational studies, such as those published in *Journal of Chemical Information and Modeling*, have employed molecular docking and dynamics simulations to predict the compound's interactions with biological targets. These in silico approaches are expected to accelerate the design of next-generation therapeutics leveraging this versatile scaffold.
In conclusion, tert-butyl N-benzyl-N-(1-cyanocyclobutyl)carbamate (CAS: 2010427-30-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications span kinase inhibition, neurotransmitter modulation, and targeted protein degradation, reflecting its broad utility in drug discovery. Ongoing research aims to further elucidate its mechanistic insights and optimize its derivatives for clinical translation. The compound's unique structural features and demonstrated bioactivity make it a valuable asset in the pursuit of innovative therapeutics.
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